molecular formula C7H3BrF2O2 B1271888 5-Bromo-2,2-difluoro-1,3-benzodioxole CAS No. 33070-32-5

5-Bromo-2,2-difluoro-1,3-benzodioxole

Numéro de catalogue B1271888
Numéro CAS: 33070-32-5
Poids moléculaire: 237 g/mol
Clé InChI: SZRHWHHXVXSGMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2,2-difluoro-1,3-benzodioxole (5-Br-2,2-DF-1,3-BD) is a heterocyclic compound with a unique combination of five-membered ring structure and bromine atom. It is an important intermediate for the synthesis of various organic compounds, and has become an important research topic in the field of organic synthesis. In

Applications De Recherche Scientifique

Structural Elaboration in Organic Synthesis

5-Bromo-2,2-difluoro-1,3-benzodioxole plays a significant role in organic synthesis, particularly in structural elaboration. Gorecka, Leroux, and Schlosser (2004) demonstrated its use in bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, leading to various derivatives after protodesilylation. This approach allows for the creation of iodinated or carboxylated compounds in specific positions, showcasing its utility in complex organic synthesis processes (Gorecka, Leroux, & Schlosser, 2004).

Ligand Synthesis for Catalysis

In another application, Leroux, Gorecka, and Schlosser (2004) utilized this compound for synthesizing atropisomeric bisphosphines. These compounds, after being resolved into enantiomers, showed potential as ligands for enantioselective catalysts, which are critical in various chemical reactions (Leroux, Gorecka, & Schlosser, 2004).

Exploration in Organometallic Methodology

The research by Schlosser, Gorecka, and Castagnetti (2003) explores the conversion of 2,2-difluoro-1,3-benzodioxole into a range of derivatives, providing a case study in organometallic methodology. This approach leads to the synthesis of various carboxylic acids, ketones, aldehydes, and amines, demonstrating the compound's versatility in creating a broad array of chemical entities (Schlosser, Gorecka, & Castagnetti, 2003).

Development of Anticancer and Antibacterial Agents

Gupta et al. (2016) explored the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, including those related to this compound, for their potential as anticancer, DNA binding, and antibacterial agents. This research highlights the application of 1,3-benzodioxole derivatives in medicinal chemistry, aiming for compounds with enhanced activity and fewer side effects (Gupta et al., 2016).

Utilization in Photoinitiators for Polymerization

Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative for use as a photoinitiator in free radical polymerization. This application demonstrates the potential of this compound-related compounds in material sciences, particularly in the development of new polymerization technologies (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Safety and Hazards

5-Bromo-2,2-difluoro-1,3-benzodioxole causes skin irritation and serious eye irritation . Dust formation should be avoided and breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .

Orientations Futures

5-Bromo-2,2-difluoro-1,3-benzodioxole is used as a precursor in organic synthesis and serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field . This suggests that its future use will likely continue in these areas.

Propriétés

IUPAC Name

5-bromo-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRHWHHXVXSGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371244
Record name 5-bromo-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33070-32-5
Record name 5-bromo-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,2-difluoro-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 15.8 grams (0.1 mole) of 2,2-difluoro-1,3-benzodioxole in 200 mL of carbon tetrachloride was stirred, and 2.8 grams (0.05 mole) of iron powder was added. The reaction mixture was cooled to 0° C., and 5.2 mL (0.1 mole) of bromine was added during a 20 minute period. Upon completion of addition the reaction mixture was cautiously warmed to 75° C. where it was stirred for one hour and then was allowed to cool to ambient temperature where it was stirred for 18 hours. The reaction mixture was taken up in 200 mL water and stirred for 20 minutes. The organic layer was separated and washed with water and then with two portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was distilled under high vacuum to yield 11.7 grams of 5-bromo-2,2-difluoro-1,3-benzodioxole. The nmr spectrum was consistent with the proposed structure. The reaction was repeated several times.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Iron powder (2.8 g, 50 mmol) was added to a solution of 2,2-difluoro-1,3-benzodioxole (15.8 g, 100 mmol) in carbon tetrachloride (200 mL) at 0° C. under a nitrogen atmosphere. Bromine (5.2 mL, 100 mmol) was then added to the mixture dropwise over 15 min. The reaction was heated to reflux for 1 h and then stirred at room temperature overnight. The mixture was filtered through Celite and the filtrate was washed with 0.1N sodium thiosulfate solution. The organic layer was then dried (MgSO4), filtered, and concentrated under reduced pressure to afford the title compound of Step A as an oil (15.2 g, 64%). 1H NMR (CDCl3): δ6.96 (m, 1H), 7.22 (m,2H).
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,2-difluoro-1,3-benzodioxole
Reactant of Route 2
5-Bromo-2,2-difluoro-1,3-benzodioxole
Reactant of Route 3
5-Bromo-2,2-difluoro-1,3-benzodioxole
Reactant of Route 4
5-Bromo-2,2-difluoro-1,3-benzodioxole
Reactant of Route 5
5-Bromo-2,2-difluoro-1,3-benzodioxole
Reactant of Route 6
Reactant of Route 6
5-Bromo-2,2-difluoro-1,3-benzodioxole

Q & A

Q1: What is unique about the reactivity of 2,2-difluoro-1,3-benzodioxole derivatives?

A1: 2,2-Difluoro-1,3-benzodioxole derivatives exhibit unique reactivity due to the influence of the fluorine atoms and the benzodioxole ring. While deprotonation at the 4-position occurs readily, lithiation at the more distant 5-position is challenging unless there are no other available oxygen-adjacent sites. This unusual reactivity is highlighted in the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. []

Q2: How can this compound be synthesized?

A2: Direct lithiation of the 5-position in 4-bromo-2,2-difluoro-1,3-benzodioxole is hindered by the preferential deprotonation at the 4-position. To overcome this, researchers successfully achieved the synthesis via a "basicity gradient-driven heavy-halogen migration." [] This involved protecting the 7-position with a bulky trialkylsilyl group, forcing lithiation at the 5-position. Subsequent bromine migration yielded a 5-bromo-4-lithio intermediate, which could then undergo various reactions like iodination or carboxylation. Deprotection then yielded the desired this compound. []

Q3: What is the significance of this compound in synthetic chemistry?

A3: this compound serves as a crucial starting material for the synthesis of more complex molecules. For instance, it is a key precursor in the multi-step synthesis of (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole (DIFLUORPHOS®), a valuable chiral diphosphine ligand used in various transition metal-catalyzed asymmetric reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.